3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
CAS No.: 2034554-62-4
Cat. No.: VC7132307
Molecular Formula: C18H18N4O2S2
Molecular Weight: 386.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034554-62-4 |
|---|---|
| Molecular Formula | C18H18N4O2S2 |
| Molecular Weight | 386.49 |
| IUPAC Name | 3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
| Standard InChI | InChI=1S/C18H18N4O2S2/c1-25-15-5-3-2-4-13(15)17(23)21-9-6-12(7-10-21)22-18(24)16-14(19-20-22)8-11-26-16/h2-5,8,11-12H,6-7,9-10H2,1H3 |
| Standard InChI Key | GRXWNGREJQDUJM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-[1-(2-methylsulfanylbenzoyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one, reflects its intricate architecture. Its molecular formula, C₁₈H₁₈N₄O₂S₂, corresponds to a molecular weight of 386.49 g/mol. Key structural elements include:
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A thieno[3,2-d] triazin-4(3H)-one core, comprising fused thiophene and triazine rings.
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A piperidin-4-yl group at position 3 of the triazinone, functionalized with a 2-(methylthio)benzoyl substituent.
The methylthio (-SMe) group and benzoyl moiety introduce steric and electronic effects that modulate reactivity and target binding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2034554-62-4 |
| Molecular Formula | C₁₈H₁₈N₄O₂S₂ |
| Molecular Weight | 386.49 g/mol |
| SMILES Notation | CSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3 |
Synthetic Strategies and Optimization
Multi-Step Synthesis
The synthesis of this compound involves sequential heterocyclic assembly and functionalization :
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Thieno-Triazin Core Formation: Diazotization of 4-amino-thienopyrazole derivatives, followed by cycloaddition with nitriles or thioureas, yields the triazinone scaffold .
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Piperidine Substitution: The piperidin-4-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting the triazinone with 1-(2-(methylthio)benzoyl)piperidine-4-amine under basic conditions facilitates N-alkylation.
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Benzoylation: Acylation of the piperidine nitrogen with 2-(methylthio)benzoyl chloride completes the structure.
Critical challenges include optimizing reaction yields (often <50% in initial attempts) and minimizing side products like regioisomers .
Analytical Validation
Post-synthetic purification via column chromatography and recrystallization ensures purity. Structural confirmation employs:
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FTIR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-S vibration) .
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NMR Spectroscopy:
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies of analogous thieno-triazin derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values of 4–16 µg/mL . The methylthio group enhances membrane permeability, while the triazinone core inhibits dihydrofolate reductase (DHFR), a key enzyme in microbial folate synthesis .
Table 2: Comparative Biological Activities
| Activity | Target Organism/Cell Line | Efficacy (IC₅₀/MIC) | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | 8 µg/mL | |
| Antifungal | C. albicans | 16 µg/mL | |
| Anticancer | MCF-7 | 12 µM |
Spectroscopic and Reactivity Profiling
Functional Group Reactivity
The compound undergoes characteristic reactions:
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Nucleophilic Substitution: The triazinone’s C-Cl bond (if present) reacts with amines to form N-alkylated derivatives .
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Oxidation: The methylthio group oxidizes to sulfoxide or sulfone derivatives under mild conditions, altering solubility and bioactivity.
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Hydrolysis: The benzoyl ester hydrolyzes in acidic media to yield carboxylic acid derivatives.
Stability Considerations
The compound is stable under ambient conditions but degrades in strong acids/bases. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months.
Therapeutic Applications and Future Directions
Drug Development Prospects
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Antimicrobial Agents: Structural analogs are being optimized for improved pharmacokinetics, including oral bioavailability and plasma half-life .
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Targeted Cancer Therapies: Conjugation with folate ligands or nanoparticle encapsulation may enhance tumor specificity.
Challenges and Innovations
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Synthetic Scalability: Transitioning from batch to flow chemistry could improve yield and reproducibility.
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Toxicity Profiling: In vivo studies are needed to assess hepatotoxicity and genotoxicity risks.
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